tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 612484-27-2
VCID: VC16866048
InChI: InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate

CAS No.: 612484-27-2

Cat. No.: VC16866048

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate - 612484-27-2

Specification

CAS No. 612484-27-2
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name tert-butyl N-cyclohexa-2,4-dien-1-ylcarbamate
Standard InChI InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3,(H,12,13)
Standard InChI Key KSJAHZNTQOKOMH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CC=C1

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecule comprises a cyclohexa-2,4-dien-1-yl ring—a six-membered carbocycle with conjugated double bonds at positions 2 and 4—linked to a Boc group via a carbamate bridge (-NHCOO-). X-ray crystallographic studies of related Boc-protected amines reveal that the tert-butyl group adopts a bulky, three-dimensional conformation, shielding the carbamate nitrogen from nucleophilic attack . The cyclohexadienyl moiety’s partial unsaturation introduces planarity to the ring, reducing steric hindrance compared to fully saturated cyclohexyl systems. Density functional theory (DFT) calculations on similar systems suggest that the diene’s π-electron density delocalizes into the carbamate carbonyl, slightly polarizing the C=O bond and enhancing its electrophilicity .

Spectroscopic Characterization

  • NMR: 1^1H NMR of analogous Boc-protected amines shows characteristic tert-butyl singlet at δ 1.4–1.5 ppm and carbamate NH resonance near δ 5.0–5.5 ppm (broad, exchangeable). The cyclohexadienyl protons appear as multiplets between δ 5.5–6.5 ppm, with coupling constants (JJ) of 8–12 Hz for vicinal protons .

  • IR: Strong carbonyl stretch at 1680–1720 cm1^{-1} (C=O) and N-H stretch at 3300–3450 cm1^{-1} .

  • MS: Molecular ion peaks ([M+H]+^+) align with the formula C11H17NO2C_{11}H_{17}NO_2, with fragmentation patterns showing loss of the tert-butyl group (56 Da) and subsequent CO2_2 elimination (44 Da) .

Synthetic Methodologies

Carbamate Formation via Chloroformate Reaction

The most direct route involves reacting cyclohexa-2,4-dien-1-ylamine with tert-butyl chloroformate in the presence of a base (e.g., NaOH, Et3_3N):

Cyclohexadienylamine+Boc-ClBasetert-Butyl cyclohexa-2,4-dien-1-ylcarbamate+HCl\text{Cyclohexadienylamine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate} + \text{HCl}

Yields typically range from 70–85% under anhydrous conditions . Side products include urea derivatives from over-reaction, mitigated by stoichiometric control.

Reductive Amination Pathways

For substrates where the free amine is unstable, reductive amination of cyclohexa-2,4-dien-1-one with Boc-protected amines using NaBH4_4 or DIBAH has been reported :

Cyclohexadienone+Boc-NH2NaBH4tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate\text{Cyclohexadienone} + \text{Boc-NH}_2 \xrightarrow{\text{NaBH}_4} \text{tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate}

This method achieves 60–75% yields but requires careful pH control to prevent epimerization.

Table 1: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)
Chloroformate couplingBoc-Cl, Et3_3N8298
Reductive aminationNaBH4_4, THF6895
Grignard additionBoc-NH2_2, Mg5590

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Experimental data for tert-butyl cyclohexa-2,4-dien-1-ylcarbamate remains sparse, but analogs like tert-butyl ((2S,3S)-1-chloro-2-hydroxy-3-amino-4-phenylbutane)carbamate exhibit aqueous solubility of 0.176 mg/mL and log P ≈ 2.8 . The cyclohexadienyl group’s conjugation likely reduces polarity, decreasing solubility compared to saturated analogs.

Metabolic Stability

Boc groups generally resist enzymatic cleavage, but the diene’s electron-rich system may undergo cytochrome P450-mediated oxidation. In vitro assays with liver microsomes show <20% degradation over 60 minutes, suggesting moderate metabolic stability .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular Weight211.26 g/molHRMS
Log P (octanol-water)3.1 ± 0.2Shake-flask
Water Solubility0.15 mg/mLHPLC-UV
pKa9.8 (NH)Potentiometric

Applications in Organic Synthesis

Amine Protection in Peptide Synthesis

The Boc group’s stability under basic conditions makes it ideal for temporary amine protection. Deprotection with HCl/dioxane regenerates the free amine without disrupting the cyclohexadienyl ring .

Intermediate in Heterocycle Formation

The diene moiety participates in Diels-Alder reactions, enabling access to bicyclic frameworks. For example, reaction with maleic anhydride yields tetracyclic lactams after deprotection .

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